molecular formula C17H16O5 B1236367 2',5'-Dimethoxy-3,4-dihydroxychalcone CAS No. 152809-88-6

2',5'-Dimethoxy-3,4-dihydroxychalcone

Cat. No.: B1236367
CAS No.: 152809-88-6
M. Wt: 300.3 g/mol
InChI Key: FFUVITXFNNXCPG-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,5’-Dimethoxy-3,4-dihydroxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are often found in various plants. The compound has the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol . It is characterized by the presence of two methoxy groups and two hydroxyl groups on the chalcone backbone, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,5’-Dimethoxy-3,4-dihydroxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium hydroxide in ethanol . The reaction typically proceeds at room temperature and yields the desired chalcone after purification.

Industrial Production Methods: Industrial production of 2’,5’-dimethoxy-3,4-dihydroxychalcone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: 2’,5’-Dimethoxy-3,4-dihydroxychalcone can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: The compound can be reduced using reagents such as sodium borohydride, resulting in the formation of dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated chalcones.

Scientific Research Applications

Mechanism of Action

The biological effects of 2’,5’-dimethoxy-3,4-dihydroxychalcone are primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission . The compound also modulates signaling pathways related to inflammation and cell proliferation, contributing to its anticancer and anti-inflammatory properties.

Comparison with Similar Compounds

  • 2’,4’-Dihydroxychalcone
  • 2’,5’-Dihydroxy-4-methoxychalcone

Comparison: 2’,5’-Dimethoxy-3,4-dihydroxychalcone is unique due to the presence of both methoxy and hydroxyl groups, which enhance its solubility and reactivity compared to other chalcones. This structural feature also contributes to its distinct biological activities, making it a valuable compound for various scientific applications .

Biological Activity

2',5'-Dimethoxy-3,4-dihydroxychalcone is a naturally occurring compound belonging to the chalcone class of flavonoids. It exhibits a range of biological activities, making it a subject of interest in pharmacological research. This article details its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C17H16O5
  • Molecular Weight : 300.31 g/mol
  • Structure : The compound features two methoxy groups and two hydroxyl groups, contributing to its solubility and reactivity.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular membranes from oxidative stress. This activity is essential in preventing various diseases linked to oxidative damage, including cancer and neurodegenerative disorders .

Anti-inflammatory Properties

Research indicates that this compound can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, studies have shown that it reduces the production of inflammatory mediators like prostaglandins (PGE2) and leukotrienes (LTB4) in stimulated leukocytes . This suggests its potential utility in treating inflammatory conditions.

Anticancer Effects

This compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways such as PI3K/Akt . Additionally, it can inhibit the proliferation of tumor cells, making it a candidate for cancer therapy.

Antimicrobial Activity

The compound also possesses antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi has been documented, indicating its potential as a natural antimicrobial agent .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It inhibits enzymes involved in inflammation and cancer progression.
  • Signal Transduction Modulation : The compound affects signaling pathways related to cell growth and apoptosis.
  • Antioxidant Defense : It enhances the body's antioxidant defenses by increasing the activity of endogenous antioxidant enzymes.

Case Studies

StudyObjectiveFindings
Song et al., 2015Investigate anti-inflammatory effectsFound that this compound inhibited COX-2 expression and reduced inflammatory mediator production .
Wang et al., 2016Evaluate anticancer activityDemonstrated cytotoxic effects against breast cancer cells via apoptosis induction .
Araico et al., 2019Assess antimicrobial propertiesConfirmed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) reported .

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-12-5-8-17(22-2)13(10-12)14(18)6-3-11-4-7-15(19)16(20)9-11/h3-10,19-20H,1-2H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUVITXFNNXCPG-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152809-88-6
Record name 2',5'-Dimethoxy-3,4-dihydroxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152809886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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